molecular formula C15H13NS B12540500 2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol CAS No. 676236-38-7

2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol

Cat. No.: B12540500
CAS No.: 676236-38-7
M. Wt: 239.3 g/mol
InChI Key: QRWHQPZRPYSPOC-UHFFFAOYSA-N
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Description

2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol is an organic compound that features a benzene ring substituted with a thiol group and an imine linkage to a phenylpropene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol typically involves the condensation of 2-aminobenzenethiol with cinnamaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for about 30 minutes. The product is then isolated by filtration and purified by recrystallization from ethanol and acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Thiol groups can be oxidized to form disulfides. This reaction can be reversed by reduction.

    Substitution: The imine linkage can undergo nucleophilic substitution reactions, where the imine nitrogen is replaced by other nucleophiles.

    Addition: The double bond in the phenylpropene moiety can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Major Products

    Disulfides: Formed from the oxidation of thiols.

    Substituted Imine Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its thiol and imine functional groups. The thiol group can form disulfide bonds, which are crucial in protein folding and stability. The imine linkage can participate in various nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol is unique due to the combination of its thiol group, imine linkage, and phenylpropene moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

676236-38-7

Molecular Formula

C15H13NS

Molecular Weight

239.3 g/mol

IUPAC Name

2-(cinnamylideneamino)benzenethiol

InChI

InChI=1S/C15H13NS/c17-15-11-5-4-10-14(15)16-12-6-9-13-7-2-1-3-8-13/h1-12,17H

InChI Key

QRWHQPZRPYSPOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=NC2=CC=CC=C2S

Origin of Product

United States

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